2-[(3R)-1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-6-thiophen-2-yl-1H-pyrimidin-4-one
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Overview
Description
The compound identified as 2-[(3R)-1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-6-thiophen-2-yl-1H-pyrimidin-4-one is a chemical entity with unique properties and potential applications in various scientific fields. This compound is recognized for its specific molecular structure and reactivity, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R)-1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-6-thiophen-2-yl-1H-pyrimidin-4-one involves multiple steps, each requiring precise reaction conditions. The synthetic routes typically include:
Initial Formation: The initial formation of the core structure involves a series of condensation reactions.
Functional Group Modification:
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and consistent product quality. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3R)-1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-6-thiophen-2-yl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in the formation of alcohols.
Scientific Research Applications
2-[(3R)-1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-6-thiophen-2-yl-1H-pyrimidin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3R)-1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-6-thiophen-2-yl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved include signal transduction and metabolic processes, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
CID 2244 (Aspirin): Known for its anti-inflammatory properties.
CID 5161 (Salicylsalicylic Acid): Used in the treatment of skin conditions.
CID 3715 (Indomethacin): A nonsteroidal anti-inflammatory drug.
Uniqueness
2-[(3R)-1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-6-thiophen-2-yl-1H-pyrimidin-4-one stands out due to its unique molecular structure, which imparts specific reactivity and biological activity. Unlike similar compounds, it has a distinct mechanism of action and a broader range of applications in various fields.
Properties
IUPAC Name |
2-[(3R)-1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-6-thiophen-2-yl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7OS/c29-19-10-17(18-5-2-9-30-18)25-20(26-19)15-4-1-8-27(11-15)12-16-13-28(14-24-16)21-22-6-3-7-23-21/h2-3,5-7,9-10,13-15H,1,4,8,11-12H2,(H,25,26,29)/t15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDVCDUBJWYRJW-OAHLLOKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=O)C=C(N4)C5=CC=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=O)C=C(N4)C5=CC=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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